molecular formula C17H17N3O4S B2595176 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-28-8

5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2595176
CAS No.: 330190-28-8
M. Wt: 359.4
InChI Key: PBNAVZXVQYEEAI-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b]thiophene class, characterized by a tetrahydrobenzo[b]thiophene core substituted with:

  • A methyl group at position 5,
  • A 2-nitrobenzamido group at position 2,
  • A carboxamide at position 2.

Its synthesis typically involves multi-step reactions, including cyclization and amidation processes.

Properties

IUPAC Name

5-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-6-7-13-11(8-9)14(15(18)21)17(25-13)19-16(22)10-4-2-3-5-12(10)20(23)24/h2-5,9H,6-8H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNAVZXVQYEEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable thiophene precursor with a nitrobenzamide derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the nitrobenzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may exhibit different biological activities compared to the parent compound.

Scientific Research Applications

5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical entities.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity. The thiophene core may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituent at Position 2 Substituent at Position 3 Key Properties/Applications References
5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-Nitrobenzamido Carboxamide Potential bioactivity (hypothesized)
2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Vf) 3-Chlorobenzamido Carboxamide Intermediate for pyrimidine synthesis
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido Ethyl ester Synthetic intermediate
2-(Cyclopropanecarbonyl-amino)-6,6-difluoro-...-3-carboxamide (D128) Cyclopropanecarbonyl-amino Carboxamide High purity (98%), metabolic stability (inferred)
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetamido Ethyl ester Intermediate for further functionalization

Impact of Substituents on Physicochemical Properties

  • Cyanoacetamido (in ) and cyclopropanecarbonyl-amino (in ) groups offer distinct electronic profiles, influencing solubility and stability. For example, fluorinated analogs like D128 (melting point 203–205°C) exhibit higher thermal stability than non-fluorinated derivatives .
  • Carboxamide vs. Ester Groups:

    • The carboxamide at position 3 (target compound) may improve water solubility and target binding compared to ethyl ester derivatives (e.g., ), which are more lipophilic .

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